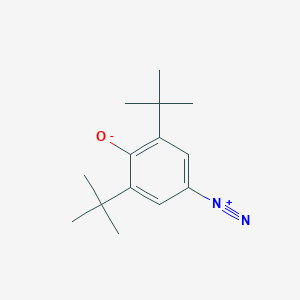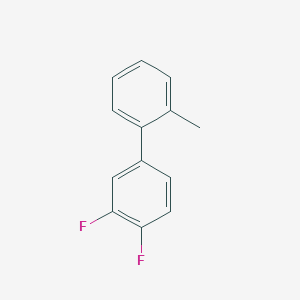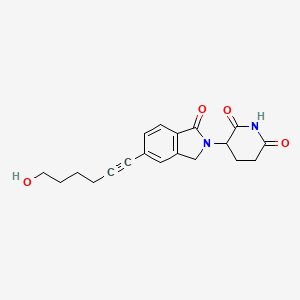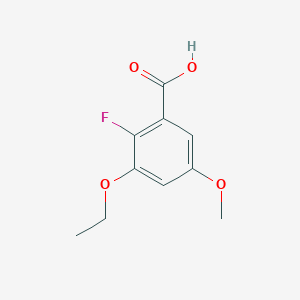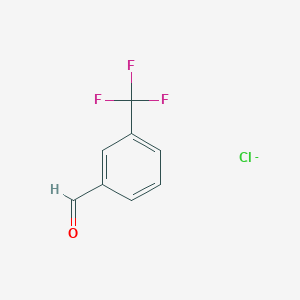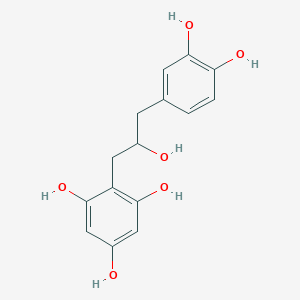![molecular formula C9H16O2Sn B14760847 Triethyl[(prop-2-ynoyl)oxy]stannane CAS No. 1520-84-9](/img/structure/B14760847.png)
Triethyl[(prop-2-ynoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl[(prop-2-ynoyl)oxy]stannane is an organotin compound with the molecular formula C9H18OSn. This compound is characterized by the presence of a tin atom bonded to a prop-2-ynoyl group and three ethyl groups. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Triethyl[(prop-2-ynoyl)oxy]stannane can be synthesized through the reaction of triethyltin chloride with prop-2-yn-1-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C2H5)3SnCl+HC≡CCH2OH→(C2H5)3SnOCH2C≡CH+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Triethyl[(prop-2-ynoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
Triethyl[(prop-2-ynoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Used in the production of polymers and as a stabilizer in plastics.
作用机制
The mechanism of action of triethyl[(prop-2-ynoyl)oxy]stannane involves its interaction with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The compound can act as a catalyst in organic reactions, promoting the formation of new bonds and the rearrangement of molecular structures.
相似化合物的比较
Similar Compounds
Triethyl[(prop-2-ynoyl)oxy]silane: Similar structure but with silicon instead of tin.
Tributyl[(prop-2-ynoyl)oxy]stannane: Similar structure but with butyl groups instead of ethyl groups.
Triethyl[(prop-2-ynoyl)oxy]germane: Similar structure but with germanium instead of tin.
Uniqueness
Triethyl[(prop-2-ynoyl)oxy]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity. The compound’s ability to form strong bonds with carbon and oxygen makes it valuable in various chemical reactions and industrial applications.
属性
CAS 编号 |
1520-84-9 |
|---|---|
分子式 |
C9H16O2Sn |
分子量 |
274.93 g/mol |
IUPAC 名称 |
triethylstannyl prop-2-ynoate |
InChI |
InChI=1S/C3H2O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1H,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
DLOKDHOEWWOICL-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)OC(=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
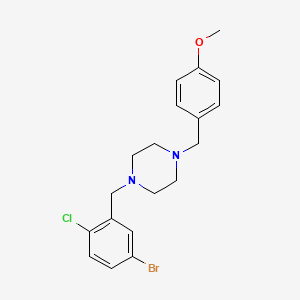
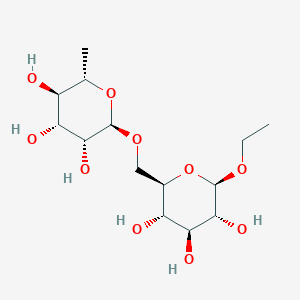
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
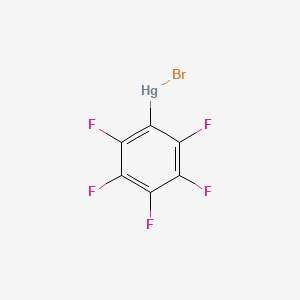
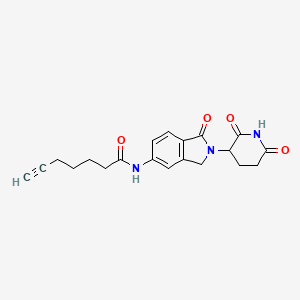
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
